molecular formula C11H19N5O2 B1481965 tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2098123-53-4

tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1481965
CAS No.: 2098123-53-4
M. Wt: 253.3 g/mol
InChI Key: QOLBDEAYVPNJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19N5O2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a synthetic derivative characterized by its unique structure, which includes an azetidine ring and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C11H20N5O2
  • Molecular Weight : 250.74 g/mol
  • Structural Features :
    • Azetidine ring
    • Triazole moiety with an aminomethyl substituent

The structural configuration of the compound significantly influences its biological interactions and pharmacological properties.

Research indicates that the triazole moiety in the compound contributes to its biological activity by interacting with various biological pathways. Triazoles are known for their ability to act as agonists for specific receptors involved in metabolic processes, such as GPR119, which plays a role in glucose homeostasis and appetite regulation.

Pharmacological Properties

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
Antimicrobial Activity Exhibits significant antibacterial properties against various bacterial strains.
Anticancer Potential Demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Neurological Effects Acts as a GABA receptor antagonist, suggesting implications in neurological disorders.
Metabolic Regulation Modulates glucose levels through GPR119 receptor activation.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial effects of the compound found that it inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating substantial anticancer potential.
  • GABA Receptor Interaction : Research involving binding affinity studies revealed that the compound acts as a competitive antagonist at GABA receptors, which could be beneficial for conditions such as anxiety and epilepsy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that yield high purity products suitable for pharmaceutical applications. The synthetic pathway often includes:

  • Formation of the azetidine ring.
  • Introduction of the triazole moiety via click chemistry methods.

Related Compounds

Several structurally similar compounds have been synthesized and studied for their biological activities:

Compound Name Structure Highlights Biological Activity
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePiperidine instead of azetidineAnticancer properties
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateLacks triazole moietyAntibacterial activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylateDifferent substituents on azetidinePotentially antiviral

These derivatives highlight variations in biological activities based on structural differences, particularly in ring systems and substituents.

Scientific Research Applications

Medicinal Chemistry

The triazole ring is known for its biological activity, making compounds containing this moiety valuable in drug discovery. Research indicates that derivatives of triazoles can exhibit antifungal, antibacterial, and anticancer properties. Tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate could potentially serve as a scaffold for developing new therapeutic agents.

Bioconjugation Techniques

The compound's structure allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in bioconjugation processes where biomolecules are tagged with fluorescent labels or drugs for tracking and therapeutic purposes. The use of triazole-containing compounds enhances the efficiency and biocompatibility of these reactions .

Material Science

In material science, the compound can be utilized to create functionalized polymers or coatings with specific properties. The incorporation of triazole groups into polymers can improve their thermal stability and mechanical properties, making them suitable for advanced applications in electronics and nanotechnology.

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Investigated the antimicrobial properties of triazole derivativesFound that compounds similar to tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine exhibited significant activity against various bacterial strains .
Click Chemistry Applications Evaluated the efficiency of CuAAC using triazole ligandsDemonstrated that the presence of triazole significantly increased reaction rates and reduced toxicity in biological systems .
Polymer Functionalization Explored the use of triazole-containing monomers in polymer synthesisResulted in materials with enhanced mechanical properties and thermal resistance, suitable for high-performance applications .

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-6-9(7-15)16-5-8(4-12)13-14-16/h5,9H,4,6-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLBDEAYVPNJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 4
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 5
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.